An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-(diethylamino)benzoate
An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-(diethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(diethylamino)benzoate, often abbreviated as EDB or EDAB, is a tertiary amine and benzoate ester of significant interest in various scientific and industrial fields. While structurally related to the local anesthetic benzocaine, its primary utility lies in its photochemical reactivity. It serves as a highly efficient co-initiator or synergist in radical photopolymerization processes, a critical technology in the manufacturing of coatings, inks, adhesives, and particularly in dental restorative materials.[1] Its ability to mitigate oxygen inhibition and enhance the efficiency of photoinitiators makes it an indispensable component in formulations cured by ultraviolet (UV) and light-emitting diode (LED) light sources.
This technical guide provides a comprehensive overview of the core chemical properties of Ethyl 4-(diethylamino)benzoate, offering field-proven insights for researchers and development professionals. We will delve into its synthesis, physicochemical characteristics, spectroscopic signature, chemical reactivity, and analytical methodologies, providing a robust foundation for its application and study.
Chemical Identity and Structure
A clear understanding of the molecule's identity is fundamental for any scientific application.
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Systematic IUPAC Name: ethyl 4-(diethylamino)benzoate
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Common Synonyms: Ethyl p-(diethylamino)benzoate, EDB, EDAB
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CAS Number: 94-30-4
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Molecular Formula: C₁₃H₁₉NO₂
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Molecular Weight: 221.30 g/mol
The molecular structure consists of a central benzene ring substituted at the 1- and 4-positions. An ethyl ester group (-COOCH₂CH₃) is located at position 1, and a diethylamino group (-N(CH₂CH₃)₂) is at position 4.
Caption: Molecular structure of Ethyl 4-(diethylamino)benzoate.
Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in various systems. EDB is typically a white to light-yellow crystalline powder.
| Property | Value | Source(s) |
| Appearance | White to light tan crystalline powder | [1] |
| Melting Point | 62-66 °C | [1] |
| Boiling Point | 190-191 °C at 14 mmHg | |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, methanol | |
| Density | ~1.06 g/cm³ | |
| pKa | 2.56 ± 0.12 (Predicted) |
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and quality assessment of Ethyl 4-(diethylamino)benzoate.
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals corresponding to the ethyl and diethylamino groups, as well as the aromatic protons.
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Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region (~6.6-8.0 ppm). The protons ortho to the electron-donating diethylamino group will be upfield, while those ortho to the electron-withdrawing ester group will be downfield.
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Ethyl Ester (-OCH₂CH₃): A quartet for the methylene (-CH₂-) protons (~4.3 ppm) and a triplet for the methyl (-CH₃) protons (~1.3 ppm).
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Diethylamino (-N(CH₂CH₃)₂): A quartet for the methylene (-CH₂-) protons (~3.4 ppm) and a triplet for the methyl (-CH₃) protons (~1.1 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the ¹H NMR data for structural confirmation. Key expected chemical shifts include:
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Carbonyl Carbon (-C=O): ~166 ppm
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Aromatic Carbons: Signals between ~110-153 ppm
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Ethyl Ester Carbons: ~60 ppm (-OCH₂-) and ~14 ppm (-CH₃)
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Diethylamino Carbons: ~44 ppm (-NCH₂-) and ~12 ppm (-CH₃)
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
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C=O Stretch (Ester): A strong, sharp absorption band around 1700-1715 cm⁻¹.
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C-O Stretch (Ester): Strong bands in the 1270-1300 cm⁻¹ region.
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C-N Stretch (Aromatic Amine): Absorption in the 1340-1360 cm⁻¹ region.
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Aromatic C=C Stretch: Peaks in the 1600-1610 cm⁻¹ and 1500-1520 cm⁻¹ regions.
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sp² C-H Stretch (Aromatic): Typically observed just above 3000 cm⁻¹.
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sp³ C-H Stretch (Alkyl): Observed just below 3000 cm⁻¹.
UV-Visible Spectroscopy
Ethyl 4-(diethylamino)benzoate exhibits strong UV absorption, a property crucial to its function as a photoinitiator synergist.
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Absorption Maximum (λmax): Approximately 310 nm in ethanol, with a high molar absorptivity (ε ≈ 23,200 M⁻¹cm⁻¹).[2] This strong absorption in the UVA range allows it to efficiently capture light energy.
Synthesis and Manufacturing
The most common and direct laboratory synthesis of Ethyl 4-(diethylamino)benzoate is achieved through the Fischer esterification of 4-(diethylamino)benzoic acid with ethanol, catalyzed by a strong acid. This is an equilibrium-driven reaction.
Caption: Fischer esterification synthesis pathway.
Experimental Protocol: Laboratory-Scale Fischer Esterification
Causality: The use of excess ethanol and a strong acid catalyst (like sulfuric acid) is crucial. Excess ethanol shifts the reaction equilibrium towards the product side according to Le Châtelier's principle. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(diethylamino)benzoic acid (1.0 eq), absolute ethanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[3][4][5]
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Heating: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.
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Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing cold water or ice. Cautiously neutralize the excess acid by the slow, portion-wise addition of a base, such as a saturated sodium bicarbonate or 10% sodium carbonate solution, until gas evolution ceases and the pH is basic (pH > 8).[6] This step is critical to deprotonate the amine and precipitate the water-insoluble ester product.
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Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
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Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), then filter.
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Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield the final product as a crystalline solid.
Reactivity and Chemical Behavior
Stability
Ethyl 4-(diethylamino)benzoate is stable under normal laboratory conditions.[7] It should be stored in a tightly closed container in a cool, dark place to prevent degradation. It is incompatible with strong oxidizing agents, strong acids, and strong bases.
Role as a Photoinitiator Synergist
The primary chemical utility of EDB is its role as a tertiary amine synergist, particularly for Type II photoinitiators like camphorquinone (CQ), which is widely used in dental composites.[1] Type II photoinitiators do not generate radicals directly upon light absorption but require a co-initiator or synergist to produce the polymerizing species.
Mechanism of Action with Camphorquinone (CQ):
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Photoexcitation: Upon exposure to blue light (λ ≈ 470 nm), the camphorquinone (CQ) molecule absorbs a photon and is promoted from its ground state (S₀) to an excited singlet state (S₁).
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Intersystem Crossing (ISC): The excited singlet state (CQ-S₁) rapidly undergoes intersystem crossing to a more stable and longer-lived excited triplet state (CQ-T₁).
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Electron Transfer: The excited triplet CQ-T₁ is a potent oxidizing agent. It interacts with the electron-rich tertiary amine of EDB, resulting in an electron transfer from the nitrogen atom of EDB to the excited CQ. This forms an exciplex, which then separates into a camphorquinone radical anion and an EDB radical cation.
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Proton Transfer: A rapid proton transfer then occurs from a carbon atom adjacent (alpha) to the nitrogen of the EDB radical cation to the CQ radical anion.
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Radical Generation: This proton transfer neutralizes the CQ species to a ketyl radical and, crucially, generates a carbon-centered α-amino radical from the EDB molecule. This α-amino radical is the key species that initiates the polymerization of acrylate or methacrylate monomers in the formulation.
Caption: Mechanism of radical generation from the Camphorquinone/EDB system.
This synergistic mechanism is vital for overcoming oxygen inhibition at the surface of the curing material. The generated α-amino radicals can react with dissolved oxygen, consuming it and allowing polymerization to proceed effectively.
Analytical Methodologies
Rigorous analytical control is necessary to ensure the purity and identity of Ethyl 4-(diethylamino)benzoate for high-performance applications.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol provides a robust method for assessing the purity of EDB and separating it from potential precursors or degradation products.
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water. A typical starting point is an isocratic mixture of 70:30 (v/v) Acetonitrile:Water. The ratio can be adjusted to optimize the retention time and resolution.[8] Adding 0.1% formic acid or using a phosphate buffer can improve peak shape for any acidic or basic impurities.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at the λmax of EDB, approximately 310 nm. A secondary wavelength, such as 254 nm, can also be monitored.
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Sample Preparation: Accurately weigh approximately 10 mg of the EDB sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.[9]
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Analysis: Inject 10-20 µL of the prepared sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
This method should be validated for specificity, linearity, accuracy, and precision according to standard ICH guidelines for use in a regulated environment.
Safety and Handling
Ethyl 4-(diethylamino)benzoate requires careful handling due to its potential health effects.
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Hazard Classification: Classified as a reproductive toxin (Category 1B) and hazardous to the aquatic environment with long-lasting effects.[7][10]
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GHS Hazard Statements:
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Precautionary Measures:
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Storage: Store in a well-ventilated, cool, and dry place, locked up and away from incompatible materials.[7]
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.
References
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PhotochemCAD. (n.d.). A. Aromatic Hydrocarbons A29. Ethyl 4-(dimethylamino)benzoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-(dimethylamino)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
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- Google Patents. (n.d.). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
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Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. RSC Education. Retrieved from [Link]
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University of Notre Dame. (2018, July 30). HPLC METHODOLOGY MANUAL. Retrieved from [Link]
- Google Patents. (n.d.). CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate.
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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PhotochemCAD. (n.d.). A. Aromatic Hydrocarbons A29. Ethyl 4-(dimethylamino)benzoate. Retrieved from [Link]
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Hampford Research Inc. (n.d.). Ethyl-4-dimethylaminobenzoate (EDAB). Retrieved from [Link]
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Nacco AS. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]
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Ester Synthesis Lab (Student Handout). (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN101863791A - The synthetic method of isooctyl p-dimethylaminobenzoate (EHA).
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Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
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SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]
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